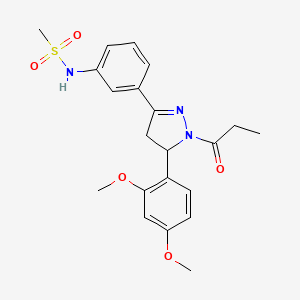
N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The presence of the 2,4-dimethoxyphenyl and pyrazol groups could suggest potential biological activity .
Molecular Structure Analysis
The compound contains a pyrazol ring, which is a type of heterocyclic aromatic organic compound. It also contains a sulfonamide group and a 2,4-dimethoxyphenyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonamide, pyrazol, and 2,4-dimethoxyphenyl groups. These groups could potentially undergo various organic reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially increase its solubility in water .Applications De Recherche Scientifique
Neurotoxicity and Acetylcholinesterase (AchE) Inhibition
- Reference : Ucar et al. (2021) .
Antioxidant Properties
- Reference : Ucar et al. (2021) .
Antitumor Potential
- Reference : Ucar et al. (2021) .
Antibacterial and Antifungal Activities
- References : Korgaokar et al. (1996), Nauduri and Reddy (1998), Vibhute and Basser (2003), Wardakhan and Louca (2007) .
Anti-Inflammatory Effects
- References : Ucar et al. (2021), Palaska et al. (2001), Rajendra et al. (2005) .
Anticonvulsant Activity
- References : Ucar et al. (2021), Ruhogluo et al. (2005), Ozdemir et al. (2007) .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that pyrazoline derivatives, which this compound is a part of, have confirmed biological and pharmacological activities . They have been associated with various activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
It is known that pyrazoline derivatives can affect various cellular components negatively, particularly in the presence of oxidative stress . For example, they can increase the formation of malondialdehyde (MDA), a common biomarker for cells and tissue oxidative injury .
Pharmacokinetics
It is known that similar compounds, such as indole derivatives, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Result of Action
It is known that similar compounds, such as pyrazoline derivatives, can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Action Environment
It is known that similar compounds, such as 3,4-dimethoxyphenethylamine, occur naturally in various species of cacti such as san pedro and peruvian torch , suggesting that these compounds may be stable and effective in a variety of environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[3-(2,4-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-10-9-16(28-2)12-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGJIANJNRVHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-(2,4-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Fluorophenyl)sulfanylacetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2815695.png)
![2-ethoxy-6-((E)-{[3-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2815697.png)


![6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815702.png)
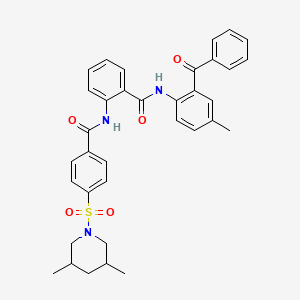
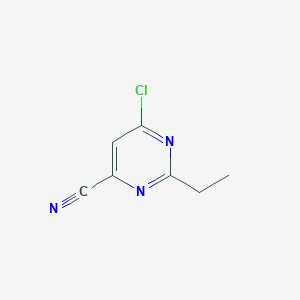
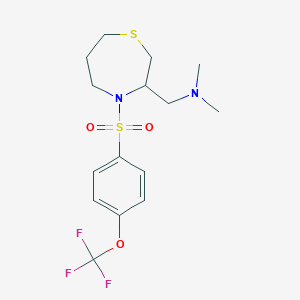
![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2815707.png)

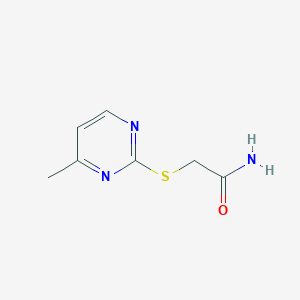
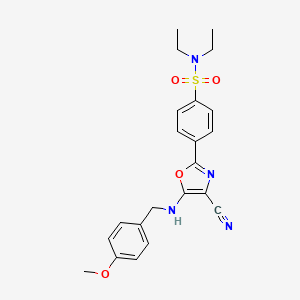
![Ethyl 2-methyl-5-[(4-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2815714.png)